molecular formula C13H8FN3O B2852255 1-(4-Fluorobenzoyl)-1H-benzotriazole CAS No. 203070-37-5

1-(4-Fluorobenzoyl)-1H-benzotriazole

Cat. No. B2852255
CAS RN: 203070-37-5
M. Wt: 241.225
InChI Key: HQQCCQFFYVPHGB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-Fluorobenzoyl)-1H-benzotriazole, also known as FBTA, is a chemical compound that belongs to the class of benzotriazole derivatives. It is widely used in scientific research for its ability to inhibit the activity of certain enzymes and proteins. FBTA has gained significant attention in recent years due to its potential applications in various fields such as biochemistry, pharmacology, and material science.

Mechanism of Action

The mechanism of action of 1-(4-Fluorobenzoyl)-1H-benzotriazole as an enzyme inhibitor involves the formation of a covalent bond between 1-(4-Fluorobenzoyl)-1H-benzotriazole and the active site of the enzyme. This covalent bond prevents the enzyme from carrying out its normal function, leading to a decrease in enzyme activity. The exact mechanism of action of 1-(4-Fluorobenzoyl)-1H-benzotriazole as a fluorescent probe for metal ions is not well understood.
Biochemical and Physiological Effects:
1-(4-Fluorobenzoyl)-1H-benzotriazole has been shown to have a range of biochemical and physiological effects. It has been shown to inhibit the activity of acetylcholinesterase, which can lead to an increase in the level of acetylcholine in the synapse. This increase in acetylcholine can result in enhanced cognitive function and memory. 1-(4-Fluorobenzoyl)-1H-benzotriazole has also been shown to inhibit the activity of protein tyrosine phosphatase 1B, which can lead to an increase in insulin sensitivity and glucose uptake in cells.

Advantages and Limitations for Lab Experiments

The advantages of using 1-(4-Fluorobenzoyl)-1H-benzotriazole in lab experiments include its ability to selectively inhibit the activity of certain enzymes and proteins, its high purity, and its fluorescent properties. However, the limitations of using 1-(4-Fluorobenzoyl)-1H-benzotriazole include its relatively high cost, its potential toxicity, and its limited solubility in some solvents.

Future Directions

There are several future directions for the use of 1-(4-Fluorobenzoyl)-1H-benzotriazole in scientific research. One direction is to explore its potential applications in the field of material science, where it could be used as a building block for the synthesis of novel materials with unique properties. Another direction is to investigate its potential therapeutic applications, particularly in the treatment of diseases such as Alzheimer's disease and diabetes. Finally, further research is needed to understand the exact mechanism of action of 1-(4-Fluorobenzoyl)-1H-benzotriazole as a fluorescent probe for metal ions.

Synthesis Methods

1-(4-Fluorobenzoyl)-1H-benzotriazole can be synthesized by several methods, including the reaction of 4-fluorobenzoic acid with benzotriazole in the presence of a coupling reagent such as dicyclohexylcarbodiimide (DCC). Another method involves the reaction of 4-fluorobenzoyl chloride with benzotriazole in the presence of a base such as triethylamine. The purity of the synthesized 1-(4-Fluorobenzoyl)-1H-benzotriazole can be improved by recrystallization from a suitable solvent.

Scientific Research Applications

1-(4-Fluorobenzoyl)-1H-benzotriazole has been widely used in scientific research as an inhibitor of certain enzymes and proteins. It has been shown to inhibit the activity of acetylcholinesterase, an enzyme that plays a crucial role in the transmission of nerve impulses. 1-(4-Fluorobenzoyl)-1H-benzotriazole has also been shown to inhibit the activity of protein tyrosine phosphatase 1B, an enzyme that regulates insulin signaling pathways. In addition, 1-(4-Fluorobenzoyl)-1H-benzotriazole has been used as a fluorescent probe for the detection of metal ions.

properties

IUPAC Name

benzotriazol-1-yl-(4-fluorophenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8FN3O/c14-10-7-5-9(6-8-10)13(18)17-12-4-2-1-3-11(12)15-16-17/h1-8H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQQCCQFFYVPHGB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=NN2C(=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8FN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

203070-37-5
Record name 1-(4-Fluorobenzoyl)-1H-benzotriazole
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.